6-Amino-9-benzyl-9H-purine-8-thiol CAS 202135-85-1 properties
6-Amino-9-benzyl-9H-purine-8-thiol CAS 202135-85-1 properties
An In-Depth Technical Guide to 6-Amino-9-benzyl-9H-purine-8-thiol (CAS 202135-85-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Unveiling a Scaffold of Therapeutic Potential
In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous nucleosides allows for interaction with a vast array of biological targets. 6-Amino-9-benzyl-9H-purine-8-thiol, a substituted purine derivative, represents a molecule of significant interest. The strategic placement of a 6-amino group, an 8-thiol moiety, and a 9-benzyl group creates a unique chemical entity with potential for diverse pharmacological activities. This guide provides a comprehensive technical overview of its properties, a plausible synthetic pathway, and its potential applications, grounded in the broader context of purine analogue research.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for 6-Amino-9-benzyl-9H-purine-8-thiol are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 202135-85-1 | Sigma-Aldrich[1][2] |
| Molecular Formula | C₁₂H₁₁N₅S | Derived |
| Molecular Weight | 257.32 g/mol | Sigma-Aldrich[1][2] |
| InChI | 1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15) | Sigma-Aldrich[1] |
| InChI Key | DFNICJVBWCXEOY-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C(=S)N2)N=CN=C3N | Derived |
Molecular Structure
The structure of 6-Amino-9-benzyl-9H-purine-8-thiol is characterized by a central purine double-ring system, functionalized at key positions to modulate its electronic and steric properties.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Rationale: This protocol utilizes a standard SN2 reaction. 8-Mercaptoadenine serves as the nucleophile. A base like cesium carbonate (Cs₂CO₃) is chosen for its high solubility in DMF and its effectiveness in deprotonating the purine N9 position, which is more acidic than the thiol or the exocyclic amino group, thus directing alkylation. Benzyl bromide is an effective electrophile for this transformation.
Materials:
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6-Amino-9H-purine-8-thiol (8-Mercaptoadenine)
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Benzyl bromide
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Cesium Carbonate (Cs₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 6-Amino-9H-purine-8-thiol (1.0 eq) and anhydrous DMF.
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Base Addition: Add cesium carbonate (1.1 eq) to the suspension and stir vigorously at room temperature for 20 minutes to facilitate deprotonation.
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Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
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Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 6-Amino-9-benzyl-9H-purine-8-thiol.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Therapeutic Applications
The structural motifs of 6-Amino-9-benzyl-9H-purine-8-thiol suggest several avenues for therapeutic application, drawing parallels from extensive research on related purine analogues.
Immuno-modulatory and Antiviral Activity
Research on 9-benzyl-8-hydroxyadenine has identified it as a lead compound for interferon (IFN)-inducing activity. [3]Crucially, structure-activity relationship (SAR) studies in that work revealed that a free 6-amino group was essential for this biological effect. [3]Given that the target compound possesses this key 6-amino group, it stands as a strong candidate for investigation as an interferon inducer and potential antiviral or immunomodulatory agent. The 8-thiol group, compared to the 8-hydroxyl group, may alter the molecule's pharmacokinetic profile and target engagement.
Anticancer Potential
Purine analogues are a well-established class of anticancer drugs. [4]For instance, 6-mercaptopurine acts as an antimetabolite, interfering with DNA synthesis after intracellular conversion to its active metabolites. [5]Purine nucleoside analogs are known to have broad antitumor activity, often by inducing apoptosis or inhibiting DNA synthesis. [4]The title compound, as a substituted purine, could potentially engage with enzymes involved in nucleotide metabolism or with protein kinases, a common target for purine-based inhibitors. The N9-benzyl group enhances lipophilicity, which may improve cell permeability compared to more polar nucleoside analogues.
Antiparasitic Activity
Derivatives of 6-amino-9-(substituted benzyl)purine have demonstrated activity against protozoan parasites. Specifically, compounds like arprinocid, 6-amino-9-(2-chloro-6-fluorobenzyl)purine, are known to inhibit oocyst sporulation in various Eimeria species, which cause coccidiosis in poultry. [6]This established activity within the 9-benzylpurine class suggests that 6-Amino-9-benzyl-9H-purine-8-thiol could be explored as a scaffold for developing new antiparasitic agents.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for CAS 202135-85-1 is not publicly available, general precautions for handling laboratory chemicals of this class should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [7]* First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [7] * Skin Contact: Wash off immediately with plenty of soap and water. [7] * Inhalation: Remove to fresh air. If symptoms occur, seek medical attention. [9] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Conclusion
6-Amino-9-benzyl-9H-purine-8-thiol is a synthetic purine derivative with significant potential for applications in drug discovery and development. Its structure combines the essential 6-amino group, known to be critical for certain biological activities, with an N9-benzyl group that enhances lipophilicity and an 8-thiol group that offers a site for further chemical modification or specific biological interactions. Based on the activities of structurally related compounds, this molecule warrants investigation as a potential immunomodulator, anticancer agent, and antiparasitic compound. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold.
References
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Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin, 51(5), 608-611. [Link]
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SAFETY DATA SHEET. Castrol. [Link]
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SAFETY DATA SHEET. Valvoline. [Link]
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Tamas, T., Olson, G., Smith, D. A., & Miller, B. M. (1978). Effect of 6-amino-9-(substituted benzyl)purines on oocyst sporulation. Poultry Science, 57(2), 381-385. [Link]
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Tiong, Y. L., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. [Link]
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Sharma, S., et al. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 58(2). [Link]
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9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. PubMed. [Link]
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Liu, Y., et al. (2022). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 10, 831414. [Link]
Sources
- 1. 6-amino-9-benzyl-9H-purine-8-thiol | 202135-85-1 [sigmaaldrich.com]
- 2. 6-benzyl amino purine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. Effect of 6-amino-9-(substituted benzyl)purines on oocyst sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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